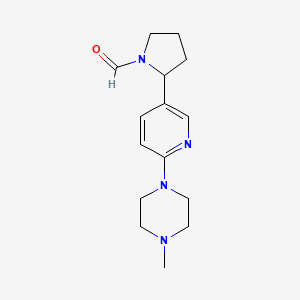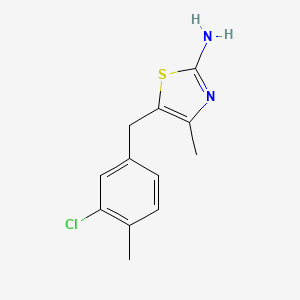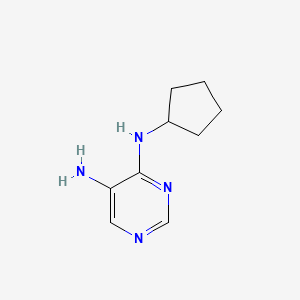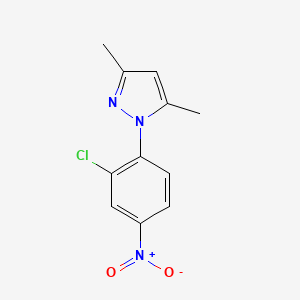![molecular formula C24H19ClN2OS B11815244 {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride CAS No. 115385-02-9](/img/structure/B11815244.png)
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride is a complex organic compound that features a thiazole ring, a triphenylmethyl group, and an acetyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride typically involves the reaction of 2-aminothiazole with triphenylmethyl chloride to form the intermediate {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}amine. This intermediate is then reacted with acetyl chloride under anhydrous conditions to yield the final product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The acetyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while hydrolysis results in the formation of carboxylic acids.
Applications De Recherche Scientifique
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride involves its interaction with various molecular targets. The acetyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The thiazole ring can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triphenylmethyl Compounds: Triphenylmethyl chloride and triphenylmethyl bromide are similar in having the triphenylmethyl group.
Acetyl Chloride Derivatives: Compounds like benzoyl chloride and pivaloyl chloride have similar acyl chloride functionalities.
Uniqueness
The uniqueness of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride lies in its combination of the thiazole ring, triphenylmethyl group, and acetyl chloride moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
115385-02-9 |
|---|---|
Formule moléculaire |
C24H19ClN2OS |
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
2-[2-(tritylamino)-1,3-thiazol-4-yl]acetyl chloride |
InChI |
InChI=1S/C24H19ClN2OS/c25-22(28)16-21-17-29-23(26-21)27-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,26,27) |
Clé InChI |
GGIJWBBVZOLQRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rel-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B11815196.png)



![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)


